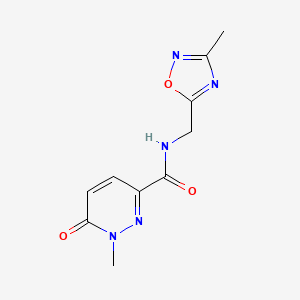

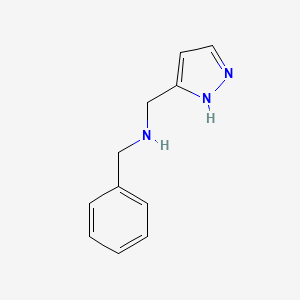

![molecular formula C14H13NO4S B2681539 4-[Methyl(phenylsulfonyl)amino]benzoic acid CAS No. 355816-25-0](/img/structure/B2681539.png)

4-[Methyl(phenylsulfonyl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[Methyl(phenylsulfonyl)amino]benzoic acid is a chemical compound with the CAS Number: 355816-25-0 . It has a molecular weight of 291.33 . The IUPAC name for this compound is 4-[methyl(phenylsulfonyl)amino]benzoic acid .

Molecular Structure Analysis

The molecular formula of 4-[Methyl(phenylsulfonyl)amino]benzoic acid is C14H13NO4S . The InChI Code is 1S/C14H13NO4S/c1-15(12-9-7-11(8-10-12)14(16)17)20(18,19)13-5-3-2-4-6-13/h2-10H,1H3,(H,16,17) .Aplicaciones Científicas De Investigación

Selective Receptor Antagonists

4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, an analog of 4-[Methyl(phenylsulfonyl)amino]benzoic acid, has been identified as a functional PGE2 antagonist with selectivity for the EP1 receptor subtype. This specificity offers potential applications in therapeutic interventions targeting the EP1 receptor, relevant for conditions where prostaglandin E2's role is critical. Structure-activity relationship studies have further optimized these compounds, demonstrating in vivo antagonist activity and suggesting their potential for therapeutic use (Naganawa et al., 2006).

Synthesis and Characterization

Research on sulfonamides, including some 4-(substituted phenylsulfonamido)benzoic acids, has shown that these compounds can be synthesized efficiently under specific conditions, such as using fly-ash:H3PO3 nano catalysts in ultrasound irradiation conditions. These methods yield sulfonamides with over 90% efficiency. The synthesized compounds exhibit significant antimicrobial activities, demonstrating their potential in medical applications, particularly as antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Nanofiltration Membrane Development

Novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers. These membranes show improved water flux for the treatment of dye solutions, highlighting the application of sulfonated benzoic acid derivatives in environmental engineering and wastewater treatment. The introduction of sulfonic acid groups enhances membrane hydrophilicity, which is crucial for increasing water permeation and dye rejection during nanofiltration (Liu et al., 2012).

Antimicrobial Activity

Arylhydrazones of p-aminobenzoic acid hydrazide, closely related to the sulfonamide derivatives, have been evaluated as antimicrobial agents. The synthesis of these compounds involves the interaction of p-aminobenzoic acid hydrazide with various aromatic aldehydes. Their antimicrobial activity suggests that derivatives of 4-[Methyl(phenylsulfonyl)amino]benzoic acid could be potent candidates for developing new antimicrobial agents. Additionally, the in vitro hepatic microsomal metabolism of these compounds indicates their potential for safe pharmacological applications (Komurcu et al., 1995).

Safety And Hazards

The safety data sheet for 4-[Methyl(phenylsulfonyl)amino]benzoic acid suggests that it may cause eye and skin irritation. It is harmful if absorbed through the skin or inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Propiedades

IUPAC Name |

4-[benzenesulfonyl(methyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-15(12-9-7-11(8-10-12)14(16)17)20(18,19)13-5-3-2-4-6-13/h2-10H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZSZLMBZKZOQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Methyl(phenylsulfonyl)amino]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride](/img/no-structure.png)

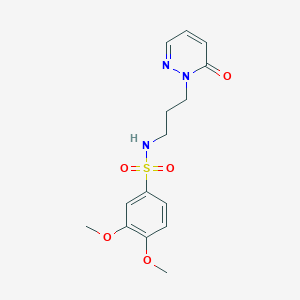

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2681459.png)

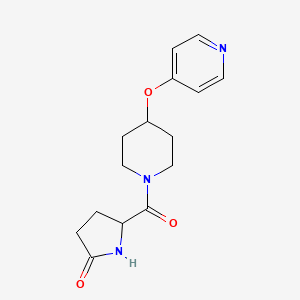

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2681467.png)

![(Z)-5-((2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2681469.png)

![9-Oxo-1,9-dihydro-pyrazolo[5,1-b]quinazoline-3-carbaldehyde](/img/structure/B2681475.png)

![5-phenethyl-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2681478.png)